molecular formula C18H21ClN2O B8602419 4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol

Cat. No.: B8602419
M. Wt: 316.8 g/mol
InChI Key: CQCIUZSOROMUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol is a complex organic compound that features a piperidine ring, a phenol group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol typically involves multiple steps, starting with the preparation of 4-chloro-N-methylaniline. This intermediate can be synthesized by the reaction of 4-chloroaniline with methyl iodide in the presence of a base such as potassium carbonate . The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction with appropriate reagents . Finally, the phenol group is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenol group can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol is unique due to its combination of a piperidine ring, a phenol group, and a substituted aniline moiety

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol

InChI

InChI=1S/C18H21ClN2O/c1-20(15-4-2-14(19)3-5-15)16-10-12-21(13-11-16)17-6-8-18(22)9-7-17/h2-9,16,22H,10-13H2,1H3

InChI Key

CQCIUZSOROMUDD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-(Tetrahydropyran-2-yloxy)phenyl)-4-(N-(4-chlorophenyl)-N-methylamino)piperidine (1.33 g, 3.32 mmol) was suspended in ethanol (80 ml). To this mixture, pyridinium p-toluenesulfonate (0.25 g, 1 mmol) was added and then stirred at 70° C. for 8 hours. Ethanol was removed under reduced pressure, then to this residue, methylene chloride and a saturated aqueous sodium hydrogencarbonate solution were added and stirred. This was extracted with methylene chloride, dried over magnesium sulfate and then filtered. After the resulting filtrate was concentrated under reduced pressure, methylene chloride and n-hexane were added to the residue and the resulting precipitate was filtered to afford 4-(4-(N-(4-chlorophenyl)-N-methylamino)piperidine-1-yl)phenol (922.5 mg, yield 88%) as a light pink powder.
Name
1-(4-(Tetrahydropyran-2-yloxy)phenyl)-4-(N-(4-chlorophenyl)-N-methylamino)piperidine
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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